![molecular formula C9H12N4O B3038830 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine CAS No. 913624-57-4](/img/structure/B3038830.png)
2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine
Overview
Description
Azides, such as the azidomethyl group in the given compound, are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of biomolecules . The methoxy and dimethylpyridine groups suggest that this compound could have interesting chemical properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, azides are often introduced into molecules through nucleophilic substitution reactions or diazotransfer reactions . The synthesis of similar azide-modified compounds often involves the reaction of an appropriate precursor molecule with an azide ion .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the azide, methoxy, and dimethylpyridine groups. Azides are linear, end-to-end connected nitrogen atoms that can act as a nucleophile or electrophile. The methoxy group is an ether and is generally unreactive, while the dimethylpyridine group is a derivative of pyridine, a heterocyclic aromatic compound, which can have various effects on the molecule’s reactivity and properties .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. One of the most common is the Staudinger reaction, where azides react with phosphine to form amines . Azides can also participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, azides are generally stable but can decompose explosively under certain conditions . The methoxy group could influence the compound’s polarity and solubility, while the dimethylpyridine group could affect its acidity and reactivity .Scientific Research Applications
Nitrene Transfer Reactions
In Co(II) porphyrin catalyzed nitrene transfer reactions, 2-OH and 2-NH₂ substituted aryl azides have been investigated. Notably:
Bi-Triazole Precursor
A novel bi-triazole precursor, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide , was synthesized. This compound holds promise for further applications due to its unique structure and reactivity .
Organic Synthesis Precursor
2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine: serves as a valuable precursor for various organic syntheses. Its azide group (-N₃) and iodine atom (I) attached to a benzene ring make it versatile for constructing complex molecules.
Mechanism of Action
Target of Action
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna to probe its biology .
Mode of Action
They are used for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing .
Biochemical Pathways
Azides are known to be used in various biochemical pathways for site-specific labeling and functionalization of rna .
Pharmacokinetics
Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect .
Result of Action
The synthetic ease of generating 2′-azido rna will pave the way for biotechnological applications, in particular for sirna technologies and for referencing the growing number of rna metabolic labeling approaches that rely on 2′-azido nucleosides .
Action Environment
It’s known that the presence of potentially mutagenic azido impurities in certain sartan active substances has been reported .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-6-4-11-8(5-12-13-10)7(2)9(6)14-3/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVWEUSKRITNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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